molecular formula C11H11ClO2 B1325120 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride CAS No. 16728-02-2

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Cat. No.: B1325120
CAS No.: 16728-02-2
M. Wt: 210.65 g/mol
InChI Key: OJVWBPMSOJAJDI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C11H11ClO2 It is a derivative of cyclopropane, featuring a methoxyphenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C11H12O3} + \text{SOCl2} \rightarrow \text{C11H11ClO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Amides, Esters, and Thiol Derivatives: Formed through nucleophilic substitution.

    1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: Formed through hydrolysis.

    1-(4-Methoxyphenyl)cyclopropanol: Formed through reduction.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
  • 1-(4-Methoxyphenyl)cyclopropanol
  • 1-(4-Methoxyphenyl)cyclopropanecarboxamide

Comparison: 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its acid, alcohol, and amide counterparts, the chloride derivative is more reactive and can participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWBPMSOJAJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640618
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-02-2
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (4.07 g, 21.2 mmol) were added thionyl chloride (4.64 mL, 63.5 mmol) and DMF (64 mL). The mixture was heated at 50° C. for 45 minutes. The excess thionyl chloride was evaporated under reduced pressure and the resulting acid chloride was used without further purification.
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